1,4-Dioxaspiro[4.5]decane-6-propanol
Description
Properties
CAS No. |
62547-87-9 |
|---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
3-(1,4-dioxaspiro[4.5]decan-6-yl)propan-1-ol |
InChI |
InChI=1S/C11H20O3/c12-7-3-5-10-4-1-2-6-11(10)13-8-9-14-11/h10,12H,1-9H2 |
InChI Key |
MMDXIPULJZAKKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C(C1)CCCO)OCCO2 |
Origin of Product |
United States |
Preparation Methods
Ketalization of Cyclohexanone Derivatives
The foundational step in many syntheses involves forming the 1,4-dioxaspiro[4.5]decane core. A widely adopted method starts with cyclohexanone derivatives subjected to ketalization using ethylene glycol under acid catalysis. For example, 2-methylcyclohexanone reacts with ethylene glycol and p-toluenesulfonic acid in benzene to yield 1,4-dioxaspiro[4.5]decane derivatives. This method achieves yields of 70–90% under reflux conditions (Table 1).
Table 1: Ketalization Conditions and Yields
| Starting Material | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Methylcyclohexanone | p-Toluenesulfonic acid | Benzene | 80 | 85 |
| 4-t-Butylcyclohexanone | HCl | Toluene | 110 | 78 |
Introduction of the Propanol Side Chain
After spiroketal formation, the propanol moiety is introduced via Grignard reactions or alkylation. In one approach, 1,4-dioxaspiro[4.5]decan-8-one undergoes a Barbier-Wieland degradation:
- Grignard Addition : Treatment with methyl magnesium bromide in tetrahydrofuran (THF) at −78°C forms a tertiary alcohol intermediate.
- Oxidation and Reduction : Ruthenium tetroxide oxidation of the alcohol yields a ketone, which is subsequently reduced using sodium borohydride to produce the propanol derivative. This sequence achieves an overall yield of 65–72% (Scheme 1).
Scheme 1
Cyclohexanone → Ketalization → Grignard alkylation → Oxidation → Reduction → 1,4-Dioxaspiro[4.5]decane-6-propanol
Hydrogenolysis of Prefunctionalized Spiroketals
Catalytic Hydrogenation of Ketal Olefins
A patent by US4057559A describes hydrogenolysis of 6-allyl-1,4-dioxaspiro[4.5]decane using palladium on carbon (Pd/C) under 70 atm H₂ at 190°C. The allyl group is selectively reduced to a propanol side chain with 80–89% yield, depending on substituents (Table 2).
Table 2: Hydrogenolysis Conditions for Propanol Synthesis
| Substrate | Catalyst | Pressure (atm) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 6-Allyl-1,4-dioxaspiro[4.5]decane | Pd/C (5%) | 70 | 190 | 85 |
| 6-Propenyl-1,4-dioxaspiro[4.5]decane | Ru/C (5%) | 50 | 160 | 78 |
Stereochemical Outcomes
Hydrogenolysis preserves the spiroketal’s stereochemistry but introduces variability in the propanol group’s configuration. For instance, cis/trans ratios of 66:34 are reported for 1-(2-t-butylcyclohexyloxy)-2-propanol, influenced by the starting ketal’s substituents.
Reductive Amination and Subsequent Hydrolysis
Microwave-Assisted Reductive Amination
A novel route from Ambeed utilizes 1,4-dioxaspiro[4.5]decan-8-one in a reductive amination with propylamine under microwave irradiation. The intermediate imine is reduced using sodium triacetoxyborohydride (STAB) in dichloromethane, followed by acidic hydrolysis to yield the propanol derivative (65% yield over two steps).
Key Steps :
- Imine Formation : Propylamine reacts with the ketone at 50°C for 2 h.
- Reduction : STAB in CH₂Cl₂ at 0°C for 4 h.
- Hydrolysis : 6 M HCl reflux for 6 h.
Comparative Analysis of Methods
Table 3: Efficiency and Scalability of Synthetic Routes
| Method | Steps | Overall Yield (%) | Scalability | Stereochemical Control |
|---|---|---|---|---|
| Ketalization + Grignard | 4 | 65 | Moderate | Low |
| Hydrogenolysis | 2 | 85 | High | Moderate |
| Reductive Amination | 3 | 60 | Low | High |
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxaspiro[4.5]decane-6-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
1,4-Dioxaspiro[4.5]decane-6-propanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.5]decane-6-propanol involves its interaction with specific molecular targets and pathways. The spiroacetal structure allows it to form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate biological processes, making the compound useful in research and therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1,4-Dioxaspiro[4.5]decane-6-propanol with structurally related spirocyclic dioxane derivatives, highlighting key differences in substituents, molecular properties, and applications.
Structural and Functional Differences
- Polarity/Reactivity: The hydroxyl group in this compound increases its solubility in polar solvents, unlike the lipophilic 6-isopropyl-2,9-dimethyl analog .
- Synthetic Utility: The ethyl ester derivative (C₁₃H₂₂O₄) serves as a protected form of carboxylic acid, whereas the propanol variant is directly amenable to further functionalization via oxidation or etherification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
